molecular formula C15H16O2 B1359180 [2-[(2-Methylphenyl)methoxy]phenyl]methanol CAS No. 478189-91-2

[2-[(2-Methylphenyl)methoxy]phenyl]methanol

Cat. No.: B1359180
CAS No.: 478189-91-2
M. Wt: 228.29 g/mol
InChI Key: OEIQYFWQPUXDQW-UHFFFAOYSA-N
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Description

[2-[(2-Methylphenyl)methoxy]phenyl]methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring via a methylene bridge

Scientific Research Applications

[2-[(2-Methylphenyl)methoxy]phenyl]methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Future Directions

The future directions for the study of “[2-[(2-Methylphenyl)methoxy]phenyl]methanol” and similar compounds could involve further exploration of their medicinal chemistry properties . This could include studying their interactions with various biological targets, their potential therapeutic applications, and their safety profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Methylphenyl)methoxy]phenyl]methanol typically involves the reaction of 2-methylphenol with formaldehyde under acidic conditions to form the intermediate 2-[(2-methylphenyl)methoxy]benzaldehyde. This intermediate is then reduced using sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Methylphenyl)methoxy]phenyl]methanol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted phenylmethanols depending on the substituent used.

Mechanism of Action

The mechanism of action of [2-[(2-Methylphenyl)methoxy]phenyl]methanol is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[(2-Methylphenyl)methoxy]phenyl]methanol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

[2-[(2-methylphenyl)methoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-6-2-3-8-14(12)11-17-15-9-5-4-7-13(15)10-16/h2-9,16H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIQYFWQPUXDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629011
Record name {2-[(2-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478189-91-2
Record name {2-[(2-Methylphenyl)methoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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